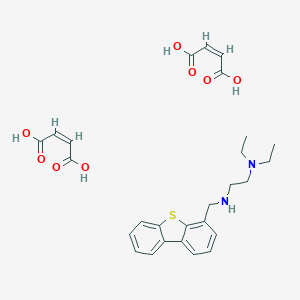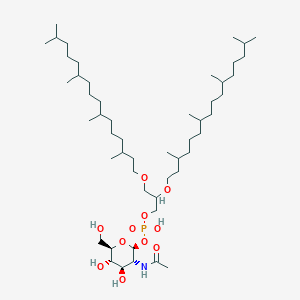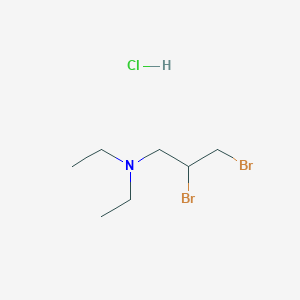
1-Diethylamino-2,3-dibromopropane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Diethylamino-2,3-dibromopropane hydrochloride, commonly known as DEAB, is a chemical compound that belongs to the class of quaternary ammonium salts. It is a colorless to pale yellow crystalline powder that is soluble in water and ethanol. DEAB is widely used in scientific research as an inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that plays a crucial role in the metabolism of aldehydes, including retinaldehyde, acetaldehyde, and 4-hydroxynonenal.
Mecanismo De Acción
DEAB inhibits 1-Diethylamino-2,3-dibromopropane hydrochloride activity by binding to the active site of the enzyme and preventing the conversion of aldehydes to their corresponding carboxylic acids. This results in the accumulation of toxic aldehydes, which can cause cellular damage and apoptosis.
Efectos Bioquímicos Y Fisiológicos
DEAB has been shown to affect various biochemical and physiological processes in cells. 1-Diethylamino-2,3-dibromopropane hydrochloride inhibition by DEAB has been shown to increase the levels of reactive oxygen species (ROS) and induce oxidative stress in cells. This can lead to DNA damage, protein oxidation, and lipid peroxidation. DEAB has also been shown to affect the metabolism of retinoids, which are essential for vision, embryonic development, and immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEAB is a potent and selective inhibitor of 1-Diethylamino-2,3-dibromopropane hydrochloride activity and has been widely used in scientific research to study the role of 1-Diethylamino-2,3-dibromopropane hydrochloride in various biological processes. However, DEAB has some limitations as a research tool. It can be toxic to cells at high concentrations and can affect other enzymes that are structurally similar to 1-Diethylamino-2,3-dibromopropane hydrochloride. Therefore, caution should be taken when interpreting the results obtained using DEAB as an 1-Diethylamino-2,3-dibromopropane hydrochloride inhibitor.
Direcciones Futuras
DEAB has potential applications in various fields of research, including stem cell biology, cancer research, and neurobiology. Future studies could focus on developing more potent and selective 1-Diethylamino-2,3-dibromopropane hydrochloride inhibitors that can be used as therapeutic agents for various diseases. Additionally, the role of 1-Diethylamino-2,3-dibromopropane hydrochloride in various physiological and pathological processes could be further investigated using DEAB and other 1-Diethylamino-2,3-dibromopropane hydrochloride inhibitors.
Métodos De Síntesis
DEAB can be synthesized by reacting 1,3-dibromopropane with diethylamine in the presence of hydrochloric acid. The reaction yields DEAB as a hydrochloride salt.
Aplicaciones Científicas De Investigación
DEAB is a potent inhibitor of 1-Diethylamino-2,3-dibromopropane hydrochloride activity and has been widely used in scientific research to study the role of 1-Diethylamino-2,3-dibromopropane hydrochloride in various biological processes. 1-Diethylamino-2,3-dibromopropane hydrochloride inhibition by DEAB has been shown to affect cell proliferation, differentiation, and apoptosis in various cell types, including stem cells, cancer cells, and neuronal cells.
Propiedades
Número CAS |
102612-80-6 |
|---|---|
Nombre del producto |
1-Diethylamino-2,3-dibromopropane hydrochloride |
Fórmula molecular |
C7H16Br2ClN |
Peso molecular |
309.47 g/mol |
Nombre IUPAC |
2,3-dibromo-N,N-diethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H15Br2N.ClH/c1-3-10(4-2)6-7(9)5-8;/h7H,3-6H2,1-2H3;1H |
Clave InChI |
QCAKBXASEJINHB-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(CBr)Br.Cl |
SMILES canónico |
CCN(CC)CC(CBr)Br.Cl |
Sinónimos |
1-Diethylamino-2,3-dibromopropane hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



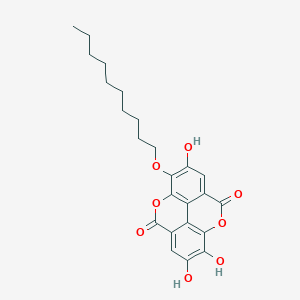
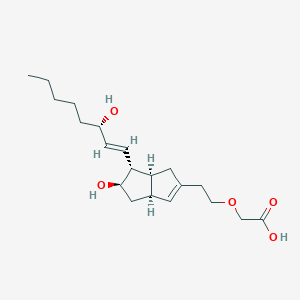
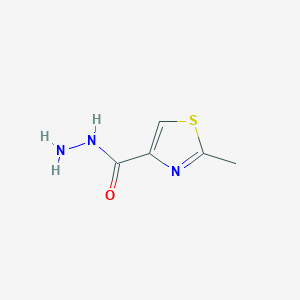
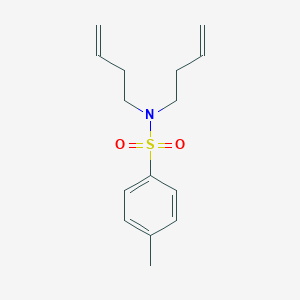



![(3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B11249.png)
![[1,1'-Binaphthalene]-2,2'-dithiol](/img/structure/B11251.png)
